Xylopine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of Xylopine hydrochloride involves several steps. One common method starts with the preparation of 2,6-dimethylphenylisothiocyanate by reacting N-(2,6-dimethylphenyl)acetamide with sodium hydride in an organic solvent like tetrahydrofuran . This intermediate is then used to produce this compound through further chemical reactions . Industrial production methods often involve optimizing reaction conditions to improve yields and efficiency .

化学反应分析

Xylopine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, carbon disulfide, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Cytotoxic Properties in Cancer Research

Xylopine hydrochloride exhibits potent cytotoxic effects against various cancer cell lines. Research has demonstrated that it induces oxidative stress, leading to G2/M phase arrest and triggering caspase-mediated apoptosis through a p53-independent pathway.

Case Studies

- A study on human colon carcinoma HCT116 cells revealed that xylopine had an IC50 value of 24.6 μM after 72 hours of treatment, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin and oxaliplatin (IC50 values of 4.5 μM and 6.0 μM respectively) .

- In a three-dimensional model of cancer multicellular spheroids, xylopine maintained its cytotoxic effects, suggesting its potential for further development in cancer therapies .

Pharmacological Applications

This compound is recognized for its sedative, analgesic, and muscle relaxant properties. It acts primarily as an agonist of alpha-2 adrenergic receptors (α2-ARs), which inhibits presynaptic norepinephrine release.

Therapeutic Uses

- Sedation and Anesthesia : Its sedative properties make it useful in veterinary medicine for inducing anesthesia in animals.

- Pain Management : Due to its analgesic effects, it can be utilized for pain relief in various clinical scenarios.

Veterinary Medicine

In veterinary applications, this compound is primarily used for its anesthetic properties. It provides effective sedation and muscle relaxation in animals undergoing surgical procedures.

Comparison with Other Compounds

Xylopine shares similarities with other sedatives like clonidine and phenothiazines but is distinguished by its specific receptor interactions and side effect profiles.

Research Insights

Recent reviews highlight the potential of xylopine as a candidate for further research into plant-based alkaloids with anticancer properties. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells presents a promising avenue for drug development .

Summary Table of this compound Applications

作用机制

The primary mechanism of action of Xylopine hydrochloride is its agonism of alpha-2 adrenergic receptors (α2-ARs), which leads to the inhibition of presynaptic norepinephrine release . This results in central nervous system depression, causing sedation, muscle relaxation, and analgesia . There may also be alternative molecular targets and pathways involved, which are currently being studied .

相似化合物的比较

Xylopine hydrochloride is similar to other compounds such as clonidine, phenothiazines, and tricyclic antidepressants . it is unique in its specific use in veterinary medicine and its particular pharmacological profile . Unlike some of its analogs, this compound is not approved for human use due to its side effects, including hypotension and bradycardia .

Conclusion

This compound is a versatile compound with significant applications in veterinary medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in various fields, although its use is primarily limited to animals due to its side effects in humans.

生物活性

Xylopine hydrochloride is an aporphine alkaloid that has garnered attention for its potent biological activity, particularly in the context of cancer treatment. This article reviews the compound's mechanisms of action, cytotoxic effects, and potential therapeutic applications based on a variety of research studies.

Overview of this compound

- Chemical Classification : Aporphine alkaloid

- CAS Number : 517-71-5

- Molecular Formula : C_17H_19N

- Molecular Weight : 253.35 g/mol

Xylopine has been shown to induce cytotoxic effects primarily through the following mechanisms:

-

Oxidative Stress Induction :

- Xylopine treatment leads to increased production of reactive oxygen species (ROS) such as hydrogen peroxide and nitric oxide, which contribute to cellular damage and apoptosis .

- The reduction in glutathione levels in treated cells indicates oxidative stress, which is critical for its cytotoxic effects .

- Cell Cycle Arrest :

- Apoptosis Pathway Activation :

Cytotoxicity Studies

Xylopine has demonstrated significant cytotoxicity across various cancer cell lines. The following table summarizes key findings from several studies:

| Cell Line | IC50 (μM) | Treatment Duration | Mechanism |

|---|---|---|---|

| HCT116 | 24.6 | 72 hours | Induces G2/M arrest, apoptosis via ROS production |

| MCF7 | 6.4 | 48 hours | Increased DNA fragmentation and mitochondrial depolarization |

| HepG2 | 26.6 | 48 hours | Caspase-3 activation, oxidative stress |

| SCC-9 | 14.0 | 48 hours | Apoptosis induction and cell cycle arrest |

| HL-60 | 20.0 | 72 hours | ROS-mediated apoptosis |

Case Studies and Research Findings

A notable study published in Cancer Letters examined the effects of xylopine on HCT116 colon cancer cells in both monolayer cultures and three-dimensional multicellular spheroids . The results indicated that xylopine not only reduced cell viability significantly but also altered the morphology of spheroids, suggesting enhanced drug permeability.

Another investigation focused on the oxidative stress response in xylopine-treated cells, revealing that pre-treatment with antioxidants like N-acetylcysteine reduced both ROS levels and apoptosis rates, further confirming the role of oxidative stress in xylopine's mechanism of action .

属性

CAS 编号 |

30437-13-9 |

|---|---|

分子式 |

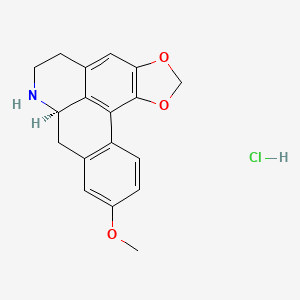

C18H18ClNO3 |

分子量 |

331.8 g/mol |

IUPAC 名称 |

(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene;hydrochloride |

InChI |

InChI=1S/C18H17NO3.ClH/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15;/h2-3,6,8,14,19H,4-5,7,9H2,1H3;1H/t14-;/m1./s1 |

InChI 键 |

FOJIIGFMQZGRBN-PFEQFJNWSA-N |

手性 SMILES |

COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5.Cl |

规范 SMILES |

COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。